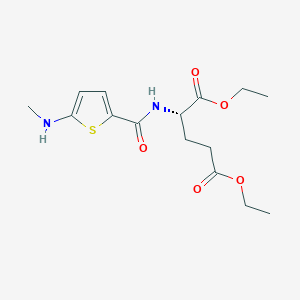

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate

Descripción

The compound "(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate" is a chiral organic molecule featuring a thiophene ring substituted with a methylamino group and a carboxamido moiety. Its structure includes a pentanedioate backbone with diethyl ester groups, conferring both lipophilic and polar properties.

Propiedades

IUPAC Name |

diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUDYHGOODXYDK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the carboxamido group at the 2-position.

Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, often using methylamine as the nucleophile.

Formation of the Pentanedioate Moiety: The pentanedioate group is attached through esterification reactions, typically using diethyl malonate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by:

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 290.36 g/mol

- Functional Groups : Includes a thiophene ring, carboxamide, and ester functionalities.

Anticancer Properties

Research indicates that (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary studies suggest effectiveness against pathogens such as:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicate significant potency, suggesting that structural modifications could enhance its antimicrobial efficacy.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Studies have focused on its potential to inhibit:

- Acetylcholinesterase

- Other relevant metabolic enzymes

Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer effects of the compound on various human cancer cell lines. The results indicated:

- IC50 Values : Low micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells.

This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapy.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of similar structures were evaluated for their activity against common bacterial strains. The findings highlighted:

- Structural modifications significantly enhanced antimicrobial potency.

This suggests that further exploration of the compound's derivatives could lead to the development of new antibiotics.

Future Directions in Research

Given its diverse applications, future research on this compound should focus on:

- Optimization of Structure : To improve biological activity and reduce toxicity.

- Mechanistic Studies : To elucidate the precise pathways through which it exerts its effects.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Mecanismo De Acción

The mechanism of action of (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the carboxamido and methylamino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, insights can be drawn from analogous functional groups or synthesis pathways:

Functional Group Comparison

Key Observations

Thiophene vs. Pyrimidine/Thiazole Cores :

- The target compound’s thiophene ring may offer distinct electronic properties compared to pyrimidine (in ) or thiazole (in ) cores. Thiophenes are often more electron-rich, influencing binding interactions in medicinal chemistry.

- Thiazole derivatives in exhibit complex substituents (e.g., hydroperoxypropan-2-yl groups), which are absent in the target compound, suggesting divergent bioactivity.

Amino and Ester Modifications: The diethylamino group in and enhances solubility and bioavailability, similar to the diethyl esters in the target compound. However, phosphonothioates () are typically more reactive and toxic than carboxamido esters.

Synthetic Pathways: Microwave-assisted synthesis (used in ) could hypothetically apply to the target compound for efficient coupling of its carboxamido group.

Research Findings and Data Gaps

- Evidence Limitations: None of the provided sources discuss the target compound or its immediate analogs. Comparisons are inferred from unrelated molecules.

- Critical Data Missing :

- Physicochemical properties (e.g., logP, solubility).

- Biological activity (e.g., IC50 values, toxicity).

- Synthetic protocols or stability data.

Actividad Biológica

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate, with the CAS number 112889-02-8, is a compound that has garnered interest due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.41 g/mol

- CAS Number : 112889-02-8

- PubChem ID : 11325332

- Canonical SMILES : CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Integrin Activation : This compound has been identified as an integrin agonist, which suggests it may play a role in cell adhesion and signaling pathways critical for cellular responses and tissue repair .

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, potentially making them candidates for treating infections .

Biological Activity Data

Case Studies and Research Findings

- Integrin Agonist Study : Research focused on the structural characteristics of integrin agonists revealed that modifications in the diethyl and thiophene groups could enhance binding affinity to integrins, leading to improved therapeutic outcomes in wound healing models .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of thiophene-based compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The compound exhibited moderate cytotoxicity, warranting further exploration into its mechanisms and potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate, and how can reaction conditions be optimized?

- The compound is synthesized via multi-step reactions involving thiophene carboxamide intermediates. For example, describes a method where 16a (a precursor) is treated with 3 N NaOH in methanol under nitrogen at 40–50°C for 24 hours, yielding the target compound. Optimization involves monitoring reaction progress via TLC (e.g., CHCl₃/MeOH 5:1, Rf ~0.44) and purification using Celite filtration .

- Critical parameters include solvent choice (methanol for solubility), temperature control (40–50°C to prevent side reactions), and inert atmosphere (N₂ to avoid oxidation). Adjusting stoichiometry of reagents like NaOH can minimize hydrolysis of ester groups.

Q. Which analytical techniques are most effective for characterizing this compound?

- 1H NMR : Used to confirm structural integrity. For instance, thiophene protons appear as distinct multiplets between δ 6.5–7.5 ppm, while methylamino groups show singlets near δ 2.8–3.0 ppm .

- TLC : Monitors reaction progress and purity (e.g., CHCl₃/MeOH 5:1) .

- Mass Spectrometry : Validates molecular weight (theoretical m/z 342.125) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at -20°C in airtight, light-protected containers. The ester groups are susceptible to hydrolysis, so avoid exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can structural modifications of this compound improve its inhibitory activity against glycinamide ribonucleotide formyltransferase (GARFTase)?

- highlights that elongation of the alkyl chain (e.g., pentyl or hexyl linkers) enhances binding to GARFTase. For example, compound 10 (pentyl chain) shows higher affinity than shorter analogs due to improved hydrophobic interactions with the enzyme's active site (PDB: 4EW2) .

- Methodological approach:

- Use molecular docking (e.g., AutoDock Vina) with GARFTase crystal structures.

- Synthesize analogs with varying linker lengths and test inhibitory IC₅₀ values via enzyme kinetics assays.

Q. How can crystallographic data resolve contradictions in reported biological activities?

- X-ray structures of human GARFTase (PDB: 4EW2) and folate receptors (PDB: 4LRH) reveal binding modes. For example, notes that substituent orientation affects interactions with FRα vs. FRβ isoforms. Conflicting activity data may arise from assay conditions (e.g., pH, cofactor availability). Validate using isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Common byproducts include hydrolyzed esters (due to excess NaOH) or dimerization. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.